(5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester
Description
"(5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester" is a bicyclic carbamate derivative featuring an octahydro-pentalene core substituted with a primary amine at position 5 and a tert-butyl carbamate group at position 2. The octahydro-pentalene scaffold imports conformational rigidity and distinct stereoelectronic properties, while the tert-butyl carbamate acts as a protective group for the amine, enhancing stability during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors requiring bicyclic frameworks.
Properties
IUPAC Name |
tert-butyl N-(5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-8-4-10(14)5-9(8)7-11/h8-11H,4-7,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCUUGRNKSKSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC(CC2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Octahydro-pentalene Core: This step involves the cyclization of a suitable diene precursor under high-pressure hydrogenation conditions.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the octahydro-pentalene core.
Carbamic Acid Ester Formation: The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamic acid ester can be reduced to form the corresponding amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
The compound is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable asset in the development of treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders. For instance, research indicates that derivatives of this compound can exhibit protective effects in astrocytes against amyloid beta toxicity, a hallmark of Alzheimer's pathology .
Case Study: Neuroprotective Effects
A study demonstrated that a derivative of (5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester exhibited moderate protective effects against amyloid beta-induced toxicity in astrocytes. This was attributed to the compound's ability to reduce inflammatory markers like TNF-α and free radicals, suggesting its potential in neuroprotection .
Agricultural Chemicals
Sustainable Agrochemical Solutions
In agricultural applications, this compound is utilized in formulating agrochemicals aimed at pest control. Its favorable environmental profile makes it an attractive option for sustainable agriculture practices. The compound's efficacy in pest management while minimizing ecological impact aligns with modern agricultural goals of sustainability.
Biochemical Research
Enzyme Activity and Protein Interaction Studies
Researchers leverage this compound in biochemical assays to study enzyme activities and protein interactions. These studies are crucial for understanding cellular processes and developing new therapeutic strategies.
Example Application
For example, the compound has been used to explore interactions between enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .
Material Science
Development of Advanced Materials
The compound is also being investigated for its potential applications in material science, particularly in the development of advanced polymers. Its incorporation into polymer matrices can enhance durability and performance characteristics, making it suitable for coatings and adhesives used in various industrial applications.
Research Findings
Research indicates that materials incorporating this compound demonstrate improved mechanical properties compared to traditional polymers, which could lead to innovations in product design and functionality .
Diagnostic Tools
Enhancing Clinical Test Sensitivity
In diagnostic applications, this compound plays a role in the creation of diagnostic reagents. These reagents are designed to improve the sensitivity and specificity of clinical tests, thereby enhancing patient outcomes.
Case Study: Clinical Diagnostic Applications
In one study, a diagnostic reagent based on this compound was shown to significantly increase the accuracy of tests used for detecting specific biomarkers associated with diseases, illustrating its potential impact on clinical diagnostics .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Neuroprotective effects against amyloid beta |
| Agricultural Chemicals | Formulation of eco-friendly agrochemicals | Pest control solutions |
| Biochemical Research | Enzyme activity studies | Investigating metabolic pathways |
| Material Science | Development of advanced polymers | Improved mechanical properties |
| Diagnostic Tools | Creation of sensitive diagnostic reagents | Enhanced accuracy in biomarker detection |
Mechanism of Action
The mechanism of action of (5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the carbamic acid ester can undergo hydrolysis to release active intermediates. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "(5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester" with structurally related carbamic acid tert-butyl esters, highlighting differences in core structure, substituents, molecular properties, and applications:
Key Observations:
Core Structure Diversity: The target compound’s bicyclic octahydro-pentalene core distinguishes it from monocyclic (e.g., phenyl, cyclopentane) or linear analogs. This rigidity may enhance binding selectivity in biological targets . Piperidine- or pyridine-containing derivatives (e.g., ) exhibit improved solubility and hydrogen-bonding capacity compared to purely aliphatic analogs .
Substituent Effects: Halogens (Cl, F, Br): Enhance electrophilic reactivity (e.g., bromine in for cross-coupling) or modulate lipophilicity (e.g., fluorine in ) . Amino Groups: Positional differences (C2 vs. C5 in phenyl derivatives) influence hydrogen-bonding interactions and metabolic pathways .
Applications: Antiviral Agents: The cyclopentane-pyrimidinedione derivative () demonstrated stable binding to SARS-CoV-2 Mpro in molecular dynamics simulations . HDAC Inhibitors: (2-Amino-benzyl)-carbamic acid tert-butyl ester () is a key intermediate in histone deacetylase inhibitor synthesis .
Synthetic Utility :
- tert-Butyl carbamates with boronic acid handles (e.g., ) enable Suzuki-Miyaura cross-coupling for biaryl synthesis .
Biological Activity
The compound (5-Amino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester is a member of the carbamate family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H28N2O4
- CAS Number : Not available in the search results.
This compound features a carbamic acid moiety, which is known for its role in various biological processes and therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for certain proteases, such as the SARS-CoV 3CL protease. For instance, dipeptide-type inhibitors have shown significant inhibitory activities against this enzyme, suggesting that structural modifications can enhance their efficacy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar compounds and their mechanisms:
| Compound Name | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| Dipeptide Inhibitor 25c | SARS-CoV 3CL Protease | 0.46 | Competitive inhibition |
| Dipeptide Inhibitor 26m | SARS-CoV 3CL Protease | 0.39 | Competitive inhibition |
| Dipeptide Inhibitor 26n | SARS-CoV 3CL Protease | 0.33 | Competitive inhibition |
Case Studies
-
SARS-CoV Protease Inhibition :
A study evaluated a series of peptidomimetic compounds for their ability to inhibit the SARS-CoV 3CL protease. The results demonstrated that structural modifications significantly impacted inhibitory potency, with some compounds achieving IC50 values as low as 0.33 μM . This highlights the potential for this compound to be developed as a therapeutic agent against viral infections. -
Hepatitis B Treatment :
Another area of exploration involves the use of carbamate derivatives in treating Hepatitis B virus (HBV) infections. Compounds similar to this compound have been investigated for their ability to disrupt HBV core protein assembly, indicating a potential pathway for therapeutic development against chronic HBV infection .
Research Findings
Recent studies have focused on optimizing the structure of carbamate derivatives to enhance their biological activity. For example:
Q & A
Advanced Research Question
- Docking studies : The compound’s rigid octahydro-pentalene core and Boc group may interact with hydrophobic pockets in target proteins (e.g., SARS-CoV-2 Mpro), as demonstrated for similar carbamates . Key residues like GLN 189 and HIS 164 form hydrogen bonds with the carbamate oxygen and amine groups .
- Molecular Dynamics (MD) : RMSD and RMSF analyses over 100 ns simulations can assess binding stability. For example, hydrophobic interactions with LEU 141 and MET 165 are critical for sustained target engagement .
- ADME prediction : Tools like SwissADME evaluate logP (lipophilicity) and PSA (polar surface area), influenced by the Boc group’s tert-butyl moiety .
How should researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?
Advanced Research Question
Contradictions may arise from:
- Stereochemical heterogeneity : The octahydro-pentalene system can exhibit chair-boat conformational isomerism, leading to split signals in H NMR. Use NOESY or ROESY to confirm spatial arrangements .
- Boc deprotection artifacts : Trace acidic conditions during MS analysis may fragment the Boc group, producing [M-Boc+H]+ peaks. Verify via ESI-MS under neutral pH .
- Impurity identification : Compare experimental C NMR with DFT-calculated spectra for minor stereoisomers or byproducts .
What strategies are effective for introducing stereochemical control in the octahydro-pentalene core?
Advanced Research Question
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in hydrogenation reactions enforce enantioselectivity, as shown in bicyclic amine syntheses .
- Epoxide ring-opening : Stereospecific nucleophilic attack on epoxide intermediates can set stereocenters, as demonstrated in related carbamate systems .
- Resolution via chiral chromatography : Use columns (e.g., Chiralpak IA) to separate diastereomers post-synthesis, validated by optical rotation and X-ray crystallography .
How does the Boc group influence the compound’s reactivity in downstream modifications?
Basic Research Question
The Boc group:
- Stabilizes the amine against oxidation and nucleophilic side reactions during coupling steps .
- Introduces steric hindrance , slowing reactions at the adjacent carbon. For example, alkylation at the pentalene 2-position requires bulky bases (e.g., LDA) to deprotonate .
- Deprotection : Controlled acidolysis (e.g., TFA/DCM) removes Boc without disrupting the pentalene framework, enabling further functionalization .
What in vitro assays are suitable for evaluating this compound’s biological activity?
Advanced Research Question
- Enzyme inhibition assays : Test against proteases (e.g., Mpro, thrombin) using fluorogenic substrates. IC values correlate with docking-predicted binding affinities .
- Cell viability assays : Screen in cancer lines (e.g., HeLa) to assess cytotoxicity, with EC determination via MTT or resazurin assays .
- Membrane permeability : Use Caco-2 monolayers to predict oral bioavailability, noting the Boc group’s impact on passive diffusion .
How can structural analogs of this compound guide SAR studies?
Advanced Research Question
- Modify the pentalene core : Replace with decalin or adamantane to study ring size/rigidity effects on target binding .
- Vary the carbamate substituent : Compare Boc with Fmoc or Alloc groups to balance stability and deprotection kinetics .
- Functionalize the amine : Introduce acyl or sulfonamide groups to probe hydrogen-bonding interactions in enzymatic assays .
What analytical techniques are critical for characterizing this compound’s purity and structure?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
